Succinic anhydride

Catalog No.
S602862
CAS No.
108-30-5
M.F
C4H4O3
M. Wt
100.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic anhydride

CAS Number

108-30-5

Product Name

Succinic anhydride

IUPAC Name

oxolane-2,5-dione

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2

InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N

SMILES

C1CC(=O)OC1=O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water
IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML
Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.
Solubility in water: none

Synonyms

Dihydro-2,5-furandione; 2,5-Diketotetrahydrofuran; Butanedioic Anhydride; Dihydro-2,5-furandione; NSC 8518; Rikacid SA; Succinic Acid Anhydride; Succinyl Anhydride; Succinyl Oxide; Tetrahydro-2,5-dioxofuran; Tetrahydro-2,5-furandione;

Canonical SMILES

C1CC(=O)OC1=O
  • Preparation of pharmaceuticals: Succinic anhydride serves as a building block for numerous drugs and pharmaceutical intermediates. It is used in the synthesis of anticonvulsants, antibiotics, and cholesterol-lowering medications, amongst others. Source: [Chemical Effects in Biological Systems - Succinic anhydride (108-30-5): ]
  • Production of polymers and resins: Succinic anhydride is a key component in the manufacture of various polymers and resins, including polyesters, alkyd resins, and unsaturated polyester resins. These materials find applications in coatings, adhesives, and composites. Source: [The sustainable production of succinic anhydride from renewable biomass: ]
  • Synthesis of fine chemicals: Succinic anhydride is employed in the synthesis of a wide range of fine chemicals, including plasticizers, flavorings, and fragrances. These chemicals are used in various consumer products and industrial applications. Source: [Succinic anhydride | C4H4O3 | CID 7922 - PubChem: ]

Potential as a Bio-based Chemical

Research efforts are exploring the potential of succinic anhydride as a bio-based chemical derived from renewable resources. This approach aims to reduce dependence on fossil fuels and contribute to a more sustainable chemical industry.

  • Production from biomass: Studies are underway to develop efficient methods for converting biomass, such as plant-derived sugars, into succinic acid and subsequently into succinic anhydride. This approach could offer an environmentally friendly alternative to the traditional petroleum-based production. Source: [The sustainable production of succinic anhydride from renewable biomass: ]

Succinic anhydride is an organic compound with the molecular formula C4_4H4_4O3_3. It appears as a colorless crystalline solid and is the anhydride form of succinic acid. The compound is characterized by its reactivity, particularly its ability to undergo hydrolysis to form succinic acid when exposed to water. Succinic anhydride has a melting point of approximately 113°C (235°F) and a boiling point of 261°C (502°F) at standard atmospheric pressure . It is moderately toxic and can act as an irritant to skin, eyes, and respiratory systems .

Succinic anhydride itself doesn't have a well-defined mechanism of action in biological systems. However, its reaction products, such as succinic acid, play crucial roles. Succinic acid participates in the Krebs cycle, where it undergoes further reactions to generate energy within cells [].

Succinic anhydride is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Toxicity: Studies suggest moderate acute toxicity upon ingestion [].
  • Flammability: Low flammability, but can decompose upon heating, releasing toxic fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respiratory protection when handling succinic anhydride [].
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture and incompatible chemicals.

Succinic anhydride is known for its versatile chemical reactivity:

  • Hydrolysis: It readily reacts with water to produce succinic acid:
    C4H4O3+H2OC4H6O4\text{C}_4\text{H}_4\text{O}_3+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_6\text{O}_4
  • Esterification: When reacted with alcohols, it forms monoesters:
    C4H4O3+R OHR O2CCH2CH2CO2H\text{C}_4\text{H}_4\text{O}_3+\text{R OH}\rightarrow \text{R O}_2\text{CCH}_2\text{CH}_2\text{CO}_2\text{H}
  • Acylation: Succinic anhydride is utilized in acylation reactions under Friedel-Crafts conditions, which are important for synthesizing various pharmaceuticals and agrochemicals .

Succinic anhydride can be synthesized through several methods:

  • Dehydration of Succinic Acid: This can be achieved using dehydrating agents such as acetyl chloride or phosphorus pentachloride, or by thermal dehydration .
  • Catalytic Hydrogenation of Maleic Anhydride: This industrial method involves the hydrogenation of maleic anhydride in the presence of a catalyst .
  • Chemical Reagents: Other methods may involve various chemical reagents that facilitate the formation of the anhydride from its acid form.

Succinic anhydride has diverse applications across various industries:

  • Chemical Intermediates: It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
  • Polymer Production: It is used in the production of biodegradable polymers and resins.
  • Additives: In the food industry, succinic acid derived from succinic anhydride is recognized as a safe food additive.
  • Cosmetics and Detergents: Its derivatives are employed in formulations for personal care products and cleaning agents .

Studies on succinic anhydride's interactions primarily focus on its reactivity with biological molecules. For instance, it reacts with hydroxyl groups in proteins and other biomolecules, potentially leading to modifications that can affect biological functions. Its hydrolysis products, such as succinic acid, are also studied for their metabolic roles in biological systems .

Succinic anhydride shares structural similarities with other dicarboxylic acid anhydrides. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Maleic AnhydrideC4_4H2_2O3_3Used in polymer production; more reactive than succinic anhydride.
Phthalic AnhydrideC8_8H4_4O3_3Commonly used in plasticizers; has two aromatic rings.
Glutaric AnhydrideC5_5H6_6O3_3Similar structure; used in similar applications but with different reactivity profiles.
Adipic AnhydrideC6_6H10_10O3_3Used mainly in nylon production; larger chain length affects properties.

Succinic anhydride's unique properties stem from its specific molecular structure and functional groups that dictate its reactivity patterns compared to these similar compounds. Its moderate toxicity and ability to form esters make it particularly useful in specific chemical syntheses while also posing certain health risks upon exposure .

The history of succinic anhydride is intertwined with that of succinic acid, first isolated in the 16th century through the dry distillation of amber (succinum in Latin). Early applications focused on medicinal uses, as amber tinctures containing succinic acid were employed for ailments ranging from respiratory disorders to rheumatism. The industrial synthesis of succinic anhydride emerged in the 20th century, driven by advancements in catalytic hydrogenation. Notably, the hydrogenation of maleic anhydride over nickel or palladium catalysts became a scalable production method.

A milestone in laboratory synthesis was the development of dehydration techniques using acetyl chloride or phosphoryl chloride to convert succinic acid into its anhydride. Vogel’s method, which employs acetic anhydride as a dehydrating agent, remains a standard procedure due to its efficiency and high yield.

Significance in Organic Synthesis

Succinic anhydride’s reactivity stems from its electrophilic carbonyl groups, which participate in nucleophilic acyl substitutions. Key applications include:

Friedel-Crafts Acylation

Succinic anhydride reacts with aromatic compounds under Friedel-Crafts conditions to form ketones. For example, its use in synthesizing Fenbufen—a nonsteroidal anti-inflammatory drug—highlights its role in pharmaceutical manufacturing. The mechanism involves stepwise electrophilic attack, forming a carbocation intermediate that undergoes deprotonation to restore aromaticity.

Esterification and Polymerization

Reactions with alcohols yield monoesters (e.g., RO₂CCH₂CH₂CO₂H), which serve as precursors for biodegradable polyesters. Recent work by Scarica et al. demonstrated that succinic anhydride-functionalized lignin forms thermosetting polyesters with enhanced thermal stability and hydrophobicity, ideal for sustainable coatings.

Paper Sizing Agents

Alkenylsuccinic anhydrides (ASA), produced via the Alder-ene reaction of maleic anhydride with alkenes, are widely used to hydrophobize cellulose fibers in paper production. These compounds form ester bonds with hydroxyl groups on cellulose, reducing water penetration.

Current Research Trends and Academic Focus Areas

Sustainable Production from Biomass

Efforts to replace petroleum-derived feedstocks have led to innovative routes using bio-based furans. Xiaoqian et al. achieved 87.7% selectivity for succinic anhydride using zinc porphyrin photocatalysts under visible light, leveraging singlet oxygen (¹O₂) to oxidize furfuryl alcohol. Similarly, Pd/BN catalysts enable efficient hydrogenation of maleic anhydride derived from biomass.

Organocatalyzed Polymerization

The ANR-funded CoCaBio project explores organocatalysts for ring-opening copolymerization of succinic anhydride derivatives with bio-based epoxides. This approach aims to synthesize polymers with tunable properties for adhesives and coatings.

Biomedical Applications

Succinic anhydride’s role in drug delivery systems is expanding. For instance, succinylated polysaccharides improve the solubility and bioavailability of hydrophobic drugs, while its derivatives show promise in anticancer therapies.

Data Summary

Table 1: Physical Properties of Succinic Anhydride

PropertyValueSource
Molecular FormulaC₄H₄O₃
Melting Point118–120°C
Boiling Point261°C
Density1.572 g/cm³
Solubility in Water<0.1 g/100 mL (decomposes)
Flash Point157°C

Table 2: Industrial and Research Applications

ApplicationDescriptionExample/Reference
PharmaceuticalsSynthesis of Fenbufen, anticonvulsants
PolymersLignin-based thermosetting polyesters
Paper SizingAlkenylsuccinic anhydrides (ASA) production
Sustainable ChemistryPhotocatalytic oxidation of bio-based furans

Thermal Dehydration Mechanisms

Thermal dehydration of succinic acid represents one of the fundamental approaches for producing succinic anhydride through direct cyclization processes. The thermal dehydration mechanism involves the intramolecular condensation of succinic acid at elevated temperatures, typically ranging from 220 to 270 degrees Celsius [2]. This process results in the elimination of water molecules and the formation of the cyclic anhydride structure.

Computational studies have provided detailed insights into the mechanistic pathway of thermal dehydration. Density functional theory calculations reveal that the reaction proceeds through a multi-step process involving intermediate formation and transition states [8]. The microcosmic reaction process follows the pathway: IM1→TS1→IM2→TS2→IM3→TS3→P+H2O, where IM3 represents a hydrogen-bond compound [8]. The controlling step of the overall reaction is identified as IM3→TS3→P+H2O, with an activation energy of 167.17 kilojoules per mole [8].

The thermal decomposition behavior of succinic acid has been extensively characterized through thermogravimetric analysis. Studies demonstrate that succinic acid undergoes endothermic peaks at 194 and 247 degrees Celsius under nitrogen atmosphere, corresponding to fusion and evaporation processes respectively [5]. The thermal stability analysis reveals that the dehydration process occurs in distinct temperature ranges, with the most favorable conditions being achieved at temperatures between 220-270 degrees Celsius [2].

Kinetic investigations using computational methods have identified multiple decomposition channels for succinic acid. The primary channel produces water and succinic anhydride with an energy barrier of 51.0 kilocalories per mole, while alternative pathways include decarboxylation reactions with higher energy barriers of 71.9 and 75.7 kilocalories per mole respectively [4]. These findings indicate that the dehydration pathway is thermodynamically and kinetically favored over competing decomposition reactions.

Reagent-Assisted Dehydration Processes

Reagent-assisted dehydration processes offer enhanced efficiency and selectivity compared to purely thermal methods. The most commonly employed dehydrating agents include acetic anhydride, acetyl chloride, and phosphoryl chloride [2] [7]. These reagents facilitate the dehydration process by providing reactive intermediates that promote water elimination under milder conditions.

Acetic anhydride has emerged as the preferred dehydrating agent for laboratory-scale synthesis of succinic anhydride. The reaction involves heating succinic acid with acetic anhydride at 105 degrees Celsius for one hour, followed by cooling and crystallization [1]. This method achieves yields of approximately 81 percent, which compares favorably to the literature yield of 90 percent [1]. The reaction mechanism involves the formation of a mixed anhydride intermediate that subsequently cyclizes to form succinic anhydride while releasing acetic acid.

Phosphoryl chloride represents another effective dehydrating agent for succinic acid conversion. This reagent operates through a different mechanistic pathway involving the formation of chlorophosphate intermediates [2]. The use of phosphoryl chloride typically requires anhydrous conditions and careful temperature control to prevent side reactions and decomposition products.

Acetyl chloride provides an alternative dehydrating system that offers rapid reaction kinetics and high selectivity. The mechanism involves the formation of acyl chloride intermediates that facilitate intramolecular cyclization [2]. This method is particularly advantageous for small-scale laboratory preparations due to its relatively mild reaction conditions and straightforward workup procedures.

Dehydrating AgentTemperature (°C)Reaction TimeYield (%)Conditions
Acetic Anhydride1051 hour81-90Reflux, N2 atmosphere
Phosphoryl Chloride80-1202-4 hours75-85Anhydrous conditions
Acetyl Chloride60-1001-3 hours70-80Moisture exclusion

Novel Laboratory-Scale Synthesis Techniques

Recent developments in laboratory-scale synthesis have focused on improving reaction efficiency and reducing environmental impact. One innovative approach involves the use of heterogeneous Lewis acid catalysts for the direct intramolecular dehydration of dicarboxylic acids [27]. Niobium oxide hydrate (Nb2O5·nH2O) has demonstrated exceptional performance as a reusable heterogeneous catalyst for the cyclization of succinic acid to succinic anhydride [27].

The heterogeneous catalysis approach offers several advantages over traditional methods, including catalyst reusability, simplified product separation, and reduced waste generation. The reaction proceeds under relatively mild conditions with high selectivity for the desired anhydride product [27]. This method represents a significant advancement toward more sustainable synthetic approaches for succinic anhydride production.

Microwave-assisted synthesis techniques have also been explored for accelerating the dehydration process. These methods utilize electromagnetic radiation to provide rapid and uniform heating, resulting in reduced reaction times and improved energy efficiency. The microwave approach can be combined with various dehydrating agents to achieve enhanced reaction rates while maintaining high product purity.

Solvent-free synthesis methods have gained attention as environmentally benign alternatives to traditional solution-phase reactions. These approaches involve the direct heating of succinic acid in the presence of catalytic amounts of dehydrating agents, eliminating the need for organic solvents. The solvent-free methods typically require higher temperatures but offer advantages in terms of atom economy and reduced environmental impact.

Industrial Production via Hydrogenation of Maleic Anhydride

Catalytic Systems for Maleic Anhydride Hydrogenation

Industrial production of succinic anhydride primarily relies on the catalytic hydrogenation of maleic anhydride, which represents the most economically viable route for large-scale manufacturing. The hydrogenation process involves the addition of two hydrogen atoms across the carbon-carbon double bond of maleic anhydride, converting it to the saturated succinic anhydride structure [3] [12].

Palladium-based catalysts have demonstrated exceptional performance in maleic anhydride hydrogenation processes. Palladium supported on alumina (Pd/Al2O3) catalysts prepared via colloid deposition method achieve maleic anhydride conversions greater than 98 percent with selectivities exceeding 99 percent for succinic anhydride formation [15]. The superior performance of these catalysts is attributed to the high active surface area and optimal palladium dispersion achieved through the preparation method [15].

Nickel-based catalytic systems represent cost-effective alternatives to noble metal catalysts. Nickel supported on cerium oxide (Ni/CeO2−δ) catalysts exhibit remarkable activity for maleic anhydride transformation to succinic anhydride [12] [13]. The catalytic performance follows the order Ni/CeO2−δ > Co/CeO2−δ > Cu/CeO2−δ, with nickel catalysts achieving turnover frequencies of 61.7 per minute [12]. The enhanced activity is attributed to the synergistic interaction between nickel species and oxygen vacancies in the cerium oxide support [12].

Ruthenium catalysts have shown promise for selective hydrogenation applications. Ruthenium supported on alumina demonstrates excellent activity for the aqueous phase hydrogenation of maleic acid to succinic acid [6]. The reaction follows zero-order kinetics with respect to hydrogen above partial pressures of 1.72 megapascals, indicating that hydrogen activation is not rate-limiting under these conditions [6].

Bimetallic catalytic systems offer enhanced selectivity and stability compared to monometallic catalysts. Nickel-rhenium catalysts supported on kieselguhr demonstrate exceptional resistance to corrosion by organic acids while promoting direct hydrogenation of maleic anhydride [16]. These catalysts maintain activity over extended operating periods and show improved selectivity for the desired succinic anhydride product [16].

Catalyst SystemSupportConversion (%)Selectivity (%)Turnover Frequency (min⁻¹)
Pd/Al2O3Alumina>98>9945-60
Ni/CeO2−δCerium Oxide>95>9561.7
Ru/Al2O3Alumina>90>9035-50
Ni-Re/KieselguhrKieselguhr>85>8525-40

Process Optimization and Scale-Up Considerations

Process optimization for industrial maleic anhydride hydrogenation involves careful consideration of reaction conditions, catalyst design, and reactor configuration. The most widely used commercial process performs the hydrogenation reaction in the liquid phase at temperatures ranging from 120 to 180 degrees Celsius and moderate pressures between 500 and 4000 kilopascals [3]. These conditions provide optimal balance between reaction rate and selectivity while maintaining catalyst stability.

Heat management represents a critical aspect of process optimization due to the highly exothermic nature of the hydrogenation reaction. The reaction releases significant amounts of heat that must be efficiently removed to prevent catalyst deactivation and maintain temperature control [19]. Advanced heat exchange systems and reactor designs incorporate cooling strategies to manage the heat of reaction effectively.

Mass transfer considerations play a crucial role in determining overall process efficiency. The gas-liquid-solid heterogeneous reaction system requires optimization of hydrogen dissolution, reactant transport to catalyst surfaces, and product removal [6]. Studies have demonstrated that external mass transfer limitations can be eliminated through appropriate agitation rates and catalyst particle size selection [6].

Catalyst stability and regeneration protocols are essential for economic viability of industrial processes. Reusability studies indicate that properly designed catalysts can maintain activity over extended operating periods exceeding 1600 hours without significant deactivation [15]. Regular regeneration procedures involving controlled oxidation and reduction cycles help restore catalyst activity and extend operational lifetime.

Reactor design optimization focuses on maximizing productivity while ensuring safe operation. Fixed-bed reactors are commonly employed for gas-phase hydrogenation processes, while slurry reactors are preferred for liquid-phase applications [6]. The choice of reactor configuration depends on factors including heat removal requirements, catalyst handling considerations, and desired production capacity.

Innovations in Continuous Flow Production

Continuous flow production technologies offer significant advantages over traditional batch processes for succinic anhydride manufacturing. These systems provide improved heat and mass transfer, enhanced process control, and reduced capital investment requirements compared to conventional batch reactors [19]. The implementation of continuous flow processes enables more efficient utilization of raw materials and energy resources.

Advanced process control strategies incorporate real-time monitoring and automated adjustment systems to maintain optimal operating conditions. The continuous production process utilizes liquid space velocities ranging from 1.4 to 5.2 per hour with reaction pressures between 0.9 and 10.0 megapascals [19]. These operating parameters are continuously adjusted based on real-time analysis of conversion and selectivity to maximize production efficiency.

Heat integration systems in continuous flow processes recover and utilize reaction heat to improve overall energy efficiency. The exothermic hydrogenation reaction generates high-pressure steam that can be used for downstream processing or power generation [21]. This heat recovery approach significantly reduces the overall energy consumption of the production process.

Product separation and purification in continuous flow systems utilize advanced distillation and crystallization techniques. The process incorporates online rectification systems that continuously separate succinic anhydride from reaction solvents and by-products [19]. Solvent recovery and recycling systems minimize waste generation and reduce operating costs.

Process intensification strategies focus on combining multiple unit operations into integrated systems. These approaches reduce equipment footprint, minimize inventory, and improve process safety through reduced material handling requirements [19]. The integration of reaction and separation processes enables more efficient overall production with reduced capital and operating costs.

Alternative Synthetic Routes

Catalytic Double Carbonylation of Epoxides

Catalytic double carbonylation of epoxides represents an innovative alternative route for succinic anhydride synthesis that offers unique advantages in terms of substrate scope and reaction selectivity. This method involves the sequential insertion of two carbon monoxide molecules into epoxide substrates to directly produce succinic anhydride derivatives [24] [25] [26].

The reaction mechanism proceeds through a two-stage process: first, the epoxide undergoes carbonylation to form a β-lactone intermediate, followed by subsequent carbonylation of the β-lactone to yield the final succinic anhydride product [24] [25]. This sequential pathway is enabled by specialized bimetallic catalyst systems that facilitate both carbonylation stages under unified reaction conditions.

The most effective catalyst system for this transformation consists of a bimetallic complex combining an aluminum porphyrin cation with a cobalt tetracarbonyl anion, specifically [(ClTPP)Al(THF)2]+[Co(CO)4]- where ClTPP represents meso-tetra(4-chlorophenyl)porphyrinato [24] [25]. This catalyst demonstrates exceptional activity and selectivity for both epoxide and lactone carbonylation stages, enabling efficient one-pot double carbonylation processes.

Mechanistic investigations using in situ infrared spectroscopy reveal that the two carbonylation stages are sequential and non-overlapping, with complete epoxide conversion occurring before β-lactone consumption begins [24] [25]. The reaction rates for both stages are independent of carbon monoxide pressure and follow first-order kinetics with respect to catalyst concentration, indicating that carbon monoxide coordination is not rate-limiting.

The substrate scope for this transformation encompasses a wide range of substituted epoxides bearing various functional groups including aliphatic, aromatic, alkene, ether, ester, alcohol, nitrile, and amide functionalities [24] [25]. Disubstituted and enantiomerically pure epoxides can be converted to the corresponding succinic anhydrides with excellent retention of stereochemical integrity, demonstrating the mild and selective nature of this catalytic process.

Heterogeneous variants of this catalytic system have been developed using metal-organic framework supports. Cobalt tetracarbonyl species incorporated into chromium-based metal-organic frameworks (Co(CO)4⊂Cr-MIL-101) enable continuous flow production of succinic anhydrides with room temperature carbonylation activity of 1300 moles of anhydride per mole of cobalt over six hours [11] [22] [31] [32].

Epoxide SubstrateCatalyst Loading (mol%)Temperature (°C)Pressure (atm)Yield (%)
Ethylene Oxide1.0804085-92
Propylene Oxide1.0804080-88
Styrene Oxide1.51005075-85
Cyclohexene Oxide2.01206070-80

Transformation of Bio-Based Furans

The transformation of bio-based furan derivatives to succinic anhydride represents a sustainable approach that utilizes renewable feedstock sources. This route is particularly attractive from an environmental perspective as it converts biomass-derived platform chemicals into valuable industrial intermediates [30] [33].

Photocatalytic oxidation processes have emerged as efficient methods for converting furanic compounds to succinic anhydride under mild conditions. The process utilizes metalloporphyrin photocatalysts, particularly zinc tetraphenylporphyrin (ZnTPP), in combination with molecular oxygen as the terminal oxidant [30] [33]. Under optimal conditions, furfuryl alcohol achieves 99 percent conversion with 87.7 percent selectivity toward succinic anhydride formation [30].

The photocatalytic mechanism involves the generation of singlet oxygen species that play a crucial role in the transformation of furanic derivatives [30] [33]. Electron paramagnetic resonance detection and isotope labeling experiments confirm that singlet oxygen formation is essential for the selective oxidation process. The intermediate 5-hydroxy-2(5H)-furanone has been identified as the key intermediate during the reaction pathway [33].

Furoic acid represents another important bio-based substrate for succinic anhydride production. Under photocatalytic conditions using tetraphenylporphyrin (H2TPP) as the catalyst, furoic acid achieves 99.9 percent conversion with 97.8 percent selectivity for succinic anhydride at room temperature [33]. The controllable nature of this transformation allows for selective production of different products by adjusting light intensity and reaction time.

Solar-driven processes have been demonstrated for industrial relevance, where natural sunlight can be utilized as the energy source for photocatalytic transformations [33]. Using solar simulators, the process achieves 84.5 percent conversion with 80.7 percent selectivity for the intermediate 5-hydroxy-2(5H)-furanone after 10 hours, which subsequently converts to succinic anhydride with extended reaction times.

The sustainability advantages of bio-based furan transformations include the utilization of renewable feedstock, mild reaction conditions, and the potential for solar energy utilization [33]. These factors combine to make this route particularly attractive for future sustainable chemical production strategies.

Emerging Synthetic Pathways

Several emerging synthetic pathways for succinic anhydride production are under development, focusing on novel catalytic approaches and alternative feedstock utilization. These methods aim to address limitations of existing processes while providing enhanced sustainability and economic benefits.

Asymmetric hydrogenation of maleic anhydrides using chiral catalysts represents one promising emerging approach. Rhodium catalysts combined with bisphosphine-thiourea ligands (ZhaoPhos) enable the efficient construction of chiral succinic anhydrides under mild conditions [35]. This method achieves full conversions with up to 99 percent yield and 99 percent enantiomeric excess, demonstrating exceptional selectivity for chiral product formation.

The asymmetric hydrogenation process operates at remarkably short reaction times, typically completing within one hour with turnover numbers reaching 3000 [35]. This efficiency, combined with the high selectivity for chiral products, makes this approach particularly valuable for pharmaceutical applications where enantiomeric purity is critical.

Metal-organic framework-based catalysis represents another emerging area with significant potential. These systems combine the advantages of heterogeneous catalysis with the tunability of molecular catalysts [11] [22]. The incorporation of catalytically active species within porous framework structures enables enhanced substrate access while maintaining catalyst stability and recyclability.

Electrochemical synthesis approaches are being explored as alternatives to traditional chemical reduction methods. These processes utilize electrical energy to drive the conversion of precursor molecules to succinic anhydride, potentially offering advantages in terms of selectivity control and process intensification.

Bio-catalytic routes utilizing engineered enzymes represent a frontier area for sustainable succinic anhydride production. These approaches harness the selectivity and mild operating conditions of biological catalysts while addressing substrate scope limitations through protein engineering and directed evolution strategies.

Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant.
Liquid; Pellets or Large Crystals; Dry Powder
Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline]
Solid
COLOURLESS CRYSTALS OR FLAKES.

Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE
COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES
Orthorhombic prisms from abs alc.
Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

100.016043985 g/mol

Monoisotopic Mass

100.016043985 g/mol

Boiling Point

502 °F at 760 mmHg (NTP, 1992)
261 °C at 760 mm Hg
261 °C

Flash Point

157 °C

Heavy Atom Count

7

Taste

BURNING TART TASTE

Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 3.45

Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink
1.503 (also given as 1.104 and 1.234)
Bulk density: 47.2 lb/cu ft
Relative density (water = 1): 1.503

LogP

log Kow = 0.81 (est)

Odor

ODORLESS

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

247.3 °F (NTP, 1992)
119.6 °C
119 °C

UNII

6RF4O17Z8J

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992)
0.0015 [mmHg]
Vapor pressure = 1 mm Hg at 92 °C
1.5X10-3 mm Hg at 25 °C (estrapolated)
Vapor pressure, kPa at 92 °C: 1.3

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

108-30-5
68412-02-2

Wikipedia

Succinic_anhydride
Iodixanol

Methods of Manufacturing

Hydrogenation of maleic anhydride or fumaric acid; heating of succinic acid at elevated temperature and pressure.
...By treating succinic acid with diketene, succinyl chloride or acetic anhydride, or by reacting diethyl ester with boron chloride.
... Warming succinic acid with acetic anhydride, acetyl chloride, or phosphorus oxychloride.
Succinic anhydride is manufactured by catalytic hydrogenation of maleic anhydride. In the most widely used commercial process this reaction is performed in the liquid phase, at temperatures of 120-180 °C and at moderate pressures, in the range of 500-4000 kPa (72-580 psi). Catalysts mentioned in the patent literature include nickel, Raney nickel, palladium on different carriers, and palladium complexes.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Adhesive Manufacturing
Food, beverage, and tobacco product manufacturing
2,5-Furandione, dihydro-: ACTIVE
2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs.: ACTIVE
Anhydrous dentifrices containing an acid anhydride to maintain sweetener stability reported. Toothpaste containing 0.50 parts succinic anhydride is an example.
Succinic anhydride is...very useful dehydrating agent for removal of small amounts of moisture in...dry food mixtures which are later to be admixed with water. ...It is capable of taking up 20% of its weight of water, and the acid formed is desirable flavoring agent in many foods.

Analytic Laboratory Methods

Titration method based on reaction of succinic anhydride with morpholine has been used for determining its purity, with an accuracy of +/-1%. Colorimetric determination is based on reaction of succinic anhydride with 2-nitrophenylhydrazine in basic medium.
Method for determining anhydrides...based on fluorescence of condensation product of succinic anhydride & 2-carboxy-isonitrosoacetanilide. Limits of detection are 5x10-10-5x10-9 M/liter, with error of 15-25%, Dziomko VM et al; New Luminescent Method For Determination of Acylating Agents, Zh Analyt Khim, 24, 1969, 927-930.
Techniques used for the determination of small concentrations of succinic acid or anhydride in various substances include gc or capillary gc in fruit and vegetables, eggs, rain, and liquors from wood; ion chromatography in rainwater, streams from the adipic acid process, and food; gc/ms in amber; hplc in wine and champagne, vinegar, beverages, apples, as well as milk and cheese; and polarography in -butyrolactone.

Dates

Modify: 2023-08-15

Pulsed electric field assisted modification of octenyl succinylated potato starch and its influence on pasting properties

Bo-Ru Chen, Qing-Hui Wen, Xin-An Zeng, Rahaman Abdul, Ume Roobab, Fei-Yue Xu
PMID: 33357863   DOI: 10.1016/j.carbpol.2020.117294

Abstract

The physicochemical properties and structural changes of potato starch esterified with octenyl succinic anhydride (OSA) assisted with pulsed electric field (PEF) were investigated. Results showed that PEF treatment during esterification resulted in a significant modification of pasting properties. The pasting temperature at 2-6 kV/cm reduced by 7.6-15.1 °C for PEF-assisted OSA starches but only by 3 °C for OSA modified starch without PEF treatment as compared to that of native starch. PEF-assisted esterification could reduce the reaction time and improve the reaction efficiency over the control by 6.1-39.1 %. A novel schematic model on structure-functionality relationship for PEF-assisted OSA modified starch was proposed. Structural disorganizations of starch induced lower pasting temperature and paste viscosity. The results suggest that PEF could be a potential eco-friendly and cost-effective physical technique to prepare starch products with desired paste behaviors and to broaden its application area especially in papermaking and textile industries.


High-Solids, Solvent-Free Modification of Engineered Polysaccharides

Athanasios Porfyris, Constantine D Papaspyrides, Natnael Behabtu, Cristian Lenges, Alexander Kopatsis
PMID: 34279397   DOI: 10.3390/molecules26134058

Abstract

The nature-identical engineered polysaccharide α-(1,3) glucan, produced by the enzymatic polymerization of sucrose, was chemically modified by acylation with succinic anhydride. This modification reaction was initially performed at the micro scale in a TGA reactor to access a range of reaction conditions and to study the mechanism of the reaction. Subsequently, the best performing conditions were reproduced at the larger laboratory scale. The reaction products were characterized via coupled TGA/DSC analysis, FT-IR spectroscopy, solution viscosity and pH determination. The acylation path resulted in partially modifying the polysaccharide by altering its behavior in terms of thermal properties and solubility. The acylation in a solvent-free approach was found promising for the development of novel, potentially melt-processable and fully bio-based and biodegradable ester compounds.


Effects of glycation and acylation on the structural characteristics and physicochemical properties of soy protein isolate

Mingyu He, Lijia Li, Changling Wu, Li Zheng, Lianzhou Jiang, YuYang Huang, Fei Teng, Yang Li
PMID: 33822377   DOI: 10.1111/1750-3841.15688

Abstract

This study examined the effects of different sequential treatments of dextran glycation and succinic anhydride acylation on the structure and physicochemical properties of soy protein isolate (SPI). The tested properties included electrophoresis (SDS-PAGE), Fourier transform infrared spectroscopy, endogenous fluorescence spectroscopy, surface hydrophobicity (H
), free sulfhydryl (-SH), solubility, interfacial properties, rheological properties, and scanning electron microscope (SEM). The results show that the two treatments significantly improved the structure and functional characteristics of the SPI. The order of the methods had an important effect on the SPI. The lowest H
(231.76 ± 11.92), the highest free -SH content (3.09 ± 0.09 µmol/g), and the highest solubility at pH = 7 (77 ± 3.97%) were obtained when the acylation treatment was followed by the glycation treatment. Emulsification, emulsion stability, foaming, and foam stability were also the highest. Glycation and acylation caused the viscosity coefficient (k) of the SPI solution to decrease compared with SPI alone, but the flow index (n) value increased, and the sum G' value of the conjugate system decreased as gel time increased. SEM showed that its microstructure has changed significantly. Therefore, this research provided an effective method for improving the functional characteristics of SPI and had potential industrial application prospects. PRACTICAL APPLICATION: Glycation and acylation of soybean protein isolate improved the chemical modification method of protein, improved the functional properties of soybean protein, widened its application in food and materials, and provided a new idea for the further development and utilization of soybean protein.


Exploring the effect of OSA-esterified waxy corn starch on naringin solubility and the interactions in their self-assembled aggregates

Lu Xiang, Shengmin Lu, Siew Young Quek, Zhe Liu, Lu Wang, Meiyu Zheng, Weimin Tang, Ying Yang
PMID: 33067048   DOI: 10.1016/j.foodchem.2020.128226

Abstract

Octenyl succinic anhydride esterified waxy corn starches (OSAS) with five different molecular weights (MWs) were prepared by enzymatic hydrolysis and their effects on naringin solubility were studied. The MW of OSAS was found to significantly influence the amount of naringin embedded in the complex formed by self-aggregation. OSAS with medium MW (M-OSAS) formed complex with the highest naringin entrapment. This system showed an A
type water phase solubility curve (indicating a 1:1 stoichiometric inclusion complex) and an increase of 848.83 folds in naringin solubility. Further investigation on the interactions between M-OSAS and naringin using FTIR, XRD, DSC and NMR confirmed the encapsulation of naringin into the inner cavity of M-OSAS. TEM and particle size analysis indicated the complex was spherical in shape, having a mean particle size of 257.07 nm and size distribution of 10-1000 nm. This study has provided a basis for solubility enhancement of citrus flavonoids using OSAS.


Octenyl succinylation of kefiran: Preparation, characterization and functional properties

Mohammad Gharaghani, Mohammad Mousavi, Faramarz Khodaiyan, Mohammad Saeid Yarmand, Maedeh Omar-Aziz, Seyed Saeid Hosseini
PMID: 33157131   DOI: 10.1016/j.ijbiomac.2020.11.002

Abstract

In this study, kefiran was esterified with octenyl succinic anhydride (OSA). The esterification reaction variables including pH (8.5), kefiran concentration (5% (w/w)), OSA concentration (12% (w/w)), temperature (~38 °C) and reaction time (~80 min) were found as optimum points to achieve the maximum degree of substitution (DS) (0.041 ± 0.002). Kefiran-OSA samples with DS of 0.021 (FDA suggested DS) and 0.041 (maximum DS) were prepared and compared with unmodified kefiran in all experiments. FTIR and
H NMR spectroscopies proved the grafting of OSA on kefiran structure. XRD analysis revealed that with increase in DS, the physical state of kefiran to be more amorphous. In addition, the esterification modification led to a decrease in the degradation temperature and an increase in the apparent viscosity based on the obtained data from thermal analysis and viscosity measurement. The results of the foaming and emulsifying properties confirmed the improvement in surface properties of the modified kefiran. The frequency sweep test illustrated that with an increase in DS, the viscoelastic behavior of the kefiran cryogels to be more viscous. It can finally be stated that the modification with OSA was a high potential strategy to extend the industrial applications of the kefiran.


Value addition and influence of succinylation levels on the quality of wild yam (

Akeem Olayemi Raji, Sofiat Damilola Ismael, Maimuna Sani, Monsurat Oyewale Raji, Olubumi Florence Adebayo
PMID: 32845257   DOI: 10.1039/d0fo01482f

Abstract

Recent increase in demand for starch in food applications has called for research into other new sources. Dioscorea villosa is an underutilized wild yam starch source and its starch was isolated and succinylated at 0, 3, 6, 9 and 12% (0-12% succinic anhydride: 88-100% starch) using standard procedures. The degree of substitution, chemical composition, functional properties, anti-nutritional factors, pasting properties, atomic spectra and α-amylase and α-glucosidase activities of the samples were determined using standard methods. The data obtained were analysed using ANOVA.
The percentage succinyl content and degree of substitution increased from 0-10.45% and 0-0.19% respectively. The amylose, amylopectin, α-amylase and α-glucosidase activities varied from 49.88-59.70%, 40.29-50.11%, 0.17-0.96 and 0.62-10.07 respectively. The phytate, tannin, oxalate and saponin contents ranged from 0.08-0.13 mg g-1, 0.04-0.08 mg g-1, 0.21-0.31 mg g-1 and 0.18-0.26 mg g-1 respectively. The peak viscosity, trough, break down, final viscosity, set back, peak time and pasting temperature values ranged from 94.32-274.69 RVU, 83.50-197.50 RVU, 7.94-81.28 RVU, 113.69-367.39 RVU, 30.14-173.89 RVU, 5.30-6.94 min, and 84.78-94.70 °C respectively.
Isolation and subsequent succinylation improved the wild yam starch quality and reduced its anti-nutritional factors. Succinylation at 9% had the best functional and pasting properties, therefore making it suitable as a potential emulsifier, fat replacer to prevent obesity and stabilizer in food applications. Its limited enzyme activities make it desirable in the production of slowly digestible food products, such as snacks for diabetic patients.


A novel injectable starch-based tissue adhesive for hemostasis

Ruihua Cui, Fangping Chen, Yujiao Zhao, Wenjie Huang, Changsheng Liu
PMID: 32785356   DOI: 10.1039/d0tb01562h

Abstract

Hemorrhage remains one of the direct causes of high mortality. The development of ideal hemostatic materials with sound ability to deal with severe wound is urgent needed. Although starch-based hemostatic powder has been widely used, hydrous physiological environments severely hamper its binding to the target tissue, thereby limiting the effectiveness in hemostasis. Herein, inspired by mussel adhesive protein, a novel injectable tissue-adhesive hydrogel (St-Dopa hydrogel) composed of starch, succinic anhydride and dopamine was developed in situ by enzymatic crosslinking. The results show that St-Dopa hydrogels were intimately integrated with biological tissue and formed robust barriers to reduce blood loss. St-Dopa hydrogels exhibited superior capacity for in vitro and in vivo hemostasis as compared with chitin hydrogels. In addition to the ease of operation, St-Dopa hydrogels exhibited rapid sol-gel transition, porous microscopic morphology, good swelling ratio and biodegradability, tissue-like elastomeric mechanical properties and excellent cyto/hemo-compatibility. These results suggest that this newly developed St-Dopa hydrogel is a promising biological adhesive and hemostatic material.


Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release

Sanja Asikainen, Jukka Seppälä
PMID: 32142953   DOI: 10.1016/j.ejpb.2020.02.015

Abstract

Photo-crosslinkable polymers have a great potential for the delivery of sensitive drugs. They allow preparation of drug releasing devices by photo-crosslinking, thus avoiding high processing temperatures. In this study, the hydrolysis behavior and drug release of three different photo-crosslinkable poly(ether anhydride)s and one poly(ester anhydride) were investigated. Three-arm poly(ethylene glycol) or polycaprolactone was reacted with succinic anhydride to obtain carboxylated macromers, and further functionalized with methacrylic anhydride to form methacrylated marcromers with anhydride linkages. The synthetized macromers were used to prepare photo-crosslinked matrices with different hydrolytic degradation times for active agent release purposes. The hydrolysis was clearly pH-sensitive: polymer networks degraded slowly in acidic conditions, and degradation rate increased as the pH shifted towards basic conditions. Drug release was studied with two water-soluble model drugs lidocaine (234 mol/g) and vitamin B
(1355 g/mol). Vitamin B
was released mainly due to polymer network degradation, whereas smaller molecule lidocaine was released also through diffusion and swelling of polymer network. Only a small amount of vitamin B
was released in acidic conditions (pH 1.3 and pH 2.1). These polymers have potential in colon targeted drug delivery as the polymer could protect sensitive drugs from acidic conditions in the stomach, and the drug would be released as the conditions change closer to neutral pH in the intestine.


Starch nanocrystals as the particle emulsifier to stabilize caprylic/capric triglycerides-in-water emulsions

Xiaoli Qian, Yu Lu, Lingling Ge, Suna Yin, Defeng Wu
PMID: 32718647   DOI: 10.1016/j.carbpol.2020.116561

Abstract

Starch nanocrystals (SNCs) grafted with octenyl succinic anhydride (OSA) were used to stabilize caprylic/capric triglycerides (GTCC)-in-water emulsions. The morphology and viscoelasticity of emulsions were studied in terms of particle loadings and degrees of substitution (DSs). It is found that the emulsifying capacities of SNCs increase with increased DSs. Both the pristine SNC and modified ones can be well used to stabilize emulsions, whereas the emulsification follows different mechanisms. The platelet-like structure of SNCs, together with its improved amphiphilicity after surface treatments, are important to the formation and evolution of droplet clusters. The deformation and relaxation of those clusters result in weak flow overshoots and strong thixotropy in different shear flow fields, which favor storage and applications of GTCC-in-water emulsions as hydrocolloids. The mechanisms were then discussed in terms of rigidity of SNC and relaxations of clusters. This work proposes a promising application of SNC in food and cosmetic industries.


Novel gel-like Pickering emulsions stabilized solely by hydrophobic starch nanocrystals

Siqiao Chang, Xu Chen, Shuwen Liu, Chan Wang
PMID: 32087225   DOI: 10.1016/j.ijbiomac.2020.02.175

Abstract

The development of gel-like Pickering emulsions stabilized by edible particles has attracted significant interest in the food colloid field. This work reported that starch nanocrystals (SNCs), modified by octenyl succinic anhydride (OSA), could introduced as a natural stabilizer for gel-like Pickering emulsions. The formation, microstructure and stability of Pickering emulsions were characterized by visual observations and optical microscopy. The results indicated that surface modification improved the hydrophobicity and aqueous re-dispersibility of SNCs, as well as the emulsification performance of them. The stable gel-like Pickering emulsions were formed at different oil volume fractions (range from 40% to 74%), increasing the degree of substitution (DS: from 0.010 to 0.018) led to gel-like emulsion stronger stiffness. These findings offer a promising opportunity to develop a kind of novel edible gel-like Pickering emulsions stabilized by OS-SNCs for the food and pharmaceutical industries.


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